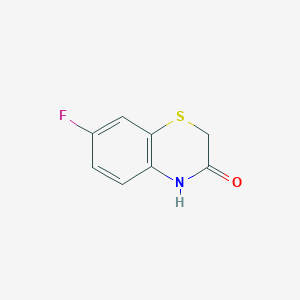

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

描述

Significance of the 1,4-Benzothiazine Scaffold in Chemical Biology and Medicinal Chemistry Research

The 1,4-benzothiazine core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. rsc.orgrsc.org This scaffold, which consists of a benzene (B151609) ring fused to a thiazine (B8601807) ring containing both nitrogen and sulfur atoms, is a cornerstone in the development of new therapeutic agents. rsc.orgnih.gov Its versatility allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological profiles. rsc.orgnih.gov

The biological significance of the 1,4-benzothiazine scaffold is demonstrated by the extensive array of activities its derivatives have been reported to possess. rsc.orgresearchgate.net These activities suggest that the 1,4-benzothiazine structure is a valuable template for drug design and discovery. researchgate.netnih.gov

| Pharmacological Activity | Reference |

|---|---|

| Antimicrobial | rsc.orgrsc.org |

| Antifungal | rsc.orgresearchgate.net |

| Anticancer | researchgate.netfrontiersin.org |

| Anti-inflammatory | rsc.orgresearchgate.net |

| Antihypertensive | researchgate.net |

| Antiviral | rsc.orgrsc.org |

| Antioxidant | rsc.orgresearchgate.net |

| Antitubercular | rsc.orgrsc.org |

| Neuroprotective | researchgate.net |

| Calcium Antagonist | researchgate.net |

The Strategic Role of Fluorination in Modulating Bioactivity of Heterocyclic Compounds

Fluorination, the process of incorporating fluorine atoms into a molecule, is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. numberanalytics.comresearchgate.net The unique characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can dramatically alter a molecule's physical, chemical, and biological profile. numberanalytics.comrsc.org

Introducing fluorine into a heterocyclic compound can lead to significant improvements in its pharmacokinetic and pharmacodynamic properties. chim.it It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom, underscoring the importance of this strategy in modern drug development. numberanalytics.com

| Property Modified by Fluorination | Effect | Reference |

|---|---|---|

| Metabolic Stability | Increases resistance to metabolic degradation, prolonging the drug's action. | numberanalytics.comrsc.org |

| Lipophilicity | Enhances the ability of the molecule to pass through cell membranes. | numberanalytics.comresearchgate.net |

| Bioavailability | Improves the proportion of the drug that enters circulation and has an active effect. | numberanalytics.comresearchgate.net |

| Binding Affinity | Can increase the strength of interaction with the target receptor or enzyme. | researchgate.net |

| Acidity/Basicity (pKa) | Alters the ionization state of the molecule, affecting solubility and transport. | rsc.orgchim.it |

Overview of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- as a Subject of Academic Research

The specific compound 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-, and its analogues have been the focus of academic research, particularly in the search for new antimicrobial agents. nih.govresearchgate.net A study detailed the synthesis of a series of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues and evaluated their in vitro inhibitory activity against various strains of Gram-positive and Gram-negative bacteria, as well as selected fungi species. nih.govresearchgate.net

In this research, the compounds were prepared from chloro-substituted-2-amino-5-fluorobenzenethiol. nih.govresearchgate.net The biological screening identified certain analogues of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one as having promising antimicrobial activity. nih.govresearchgate.net This line of investigation highlights the compound's potential as a scaffold for developing novel anti-infective agents. nih.gov The broader class of 2H-1,4-benzothiazin-3(4H)-one derivatives has also been explored for other activities, including as antifungal agents and acetylcholinesterase inhibitors, providing a rich context for the continued study of the 7-fluoro variant. nih.govmdpi.com

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSCIBYAOVOFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313473 | |

| Record name | 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100638-20-8 | |

| Record name | 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h 1,4 Benzothiazin 3 4h One, 7 Fluoro and Its Analogues

Direct Synthesis Strategies for 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

Direct synthesis strategies for 7-fluoro-2H-1,4-benzothiazin-3(4H)-one primarily rely on the use of fluorinated starting materials, ensuring the fluorine atom is incorporated at the desired position from the outset.

Cyclization Reactions Utilizing Fluorinated Precursors

A primary and effective method for the synthesis of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one and its analogues involves the cyclization of fluorinated precursors. A key starting material for this approach is 2-amino-5-fluorobenzenethiol.

In a notable one-step synthesis, a series of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues were prepared from chloro-substituted-2-amino-5-fluorobenzenethiol. nih.gov This method highlights the direct construction of the target heterocyclic system with the fluorine substituent already in place. The general reaction involves the condensation of the fluorinated aminothiophenol with a suitable C2-building block, such as a haloacetyl halide, leading to the formation of the benzothiazinone ring.

| Starting Material | Reagent | Product | Reference |

| 2-Amino-5-fluorobenzenethiol | Chloroacetyl chloride | 7-Fluoro-2H-1,4-benzothiazin-3(4H)-one | nih.gov |

| Chloro-substituted-2-amino-5-fluorobenzenethiol | Various electrophiles | 7-Fluoro-2H-1,4-benzothiazin-3(4H)-one analogues | nih.gov |

Targeted Fluorination Approaches at the 7-Position of the Benzothiazine Ring

Currently, there is limited specific information available in the reviewed literature regarding the direct, targeted fluorination at the 7-position of a pre-synthesized 2H-1,4-benzothiazin-3(4H)-one molecule. Such a transformation would likely involve electrophilic fluorinating agents. While this approach is conceptually feasible, the regioselectivity of the reaction would be a critical factor to control, and specific methodologies for this particular substrate have not been detailed in the available resources.

General Synthetic Routes for 1,4-Benzothiazinone Scaffolds Applicable to 7-Fluoro- Derivatives

Several general synthetic methodologies for the construction of the 1,4-benzothiazinone scaffold are well-established. These routes can be adapted to produce 7-fluoro derivatives by utilizing the appropriately substituted fluorinated precursors.

Alkylation Reactions in Benzothiazinone Synthesis

Alkylation reactions are commonly employed to introduce substituents onto the nitrogen atom of the benzothiazinone ring. For instance, N-alkylation of 2H-1,4-benzothiazin-3-one derivatives can be performed in boiling toluene (B28343) in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate, often with a phase transfer catalyst like tetrabutylammonium (B224687) bromide. researchgate.net These conditions could be applied to 7-fluoro-2H-1,4-benzothiazin-3(4H)-one to generate a variety of N-substituted analogues.

| Substrate | Alkylating Agent | Conditions | Product | Reference |

| 6-Amino-4-octyl-2H-1,4-benzothiazin-3-one | Alkyl halide | NaOH or K2CO3, tetrabutylammonium bromide, toluene | 6-Alkylamino-4-octyl-2H-1,4-benzothiazin-3-one | researchgate.net |

Cyclization Methods from Thiol and Amine Precursors

The most prevalent and versatile method for synthesizing the 1,4-benzothiazinone core involves the cyclocondensation of 2-aminothiophenols with various C2-synthons. cbijournal.comnih.gov This approach is readily adaptable for the synthesis of 7-fluoro derivatives by starting with 2-amino-5-fluorothiophenol.

Commonly used C2-synthons include α-haloacetates, such as ethyl chloroacetate, and α-haloacetyl chlorides. researchgate.net The reaction typically proceeds through an initial S-alkylation of the thiophenol followed by an intramolecular aminolysis to form the lactam ring. Another variation involves the reaction of 2-aminothiophenols with maleic anhydride, which, after subsequent transformations, yields benzothiazinone derivatives. cbijournal.com

| Thiol Precursor | Amine Precursor / C2-Synthon | Key Transformation | Product Scaffold | References |

| 2-Aminothiophenol (B119425) | Ethyl chloroacetate | S-alkylation and intramolecular aminolysis | 2H-1,4-Benzothiazin-3(4H)-one | researchgate.net |

| 2-Aminothiophenol | α-Bromoacetates | Nucleophilic substitution and lactamization | 2-Substituted 1,4-benzothiazin-3-ones | researchgate.net |

| 2-Aminothiophenol | Maleic anhydride | Condensation and subsequent cyclization | 1,4-Benzothiazine acetic acid derivatives | cbijournal.com |

| 2-Aminothiophenols | 1,3-Dicarbonyl compounds | Oxidative cyclocondensation | 4H-1,4-Benzothiazines | cbijournal.com |

Reductive Cyclization Approaches

Reductive cyclization represents a potential synthetic route to 1,4-benzothiazinones, although specific examples for this particular heterocyclic system are not extensively documented in the reviewed literature. This strategy would typically involve a starting material containing a nitro group ortho to a thioether linkage. The reduction of the nitro group to an amine in situ would then be followed by an intramolecular cyclization to form the benzothiazinone ring.

A general representation of this approach would start with a 2-nitrophenyl thioacetate (B1230152) derivative. The reduction of the nitro group, for example, using catalytic hydrogenation or other reducing agents, would generate a transient 2-aminophenyl thioacetate, which would then undergo intramolecular cyclization to afford the 1,4-benzothiazin-3(4H)-one. While this method is well-established for the synthesis of other nitrogen-containing heterocycles, its specific application to the synthesis of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one requires further investigation.

One-Step Synthetic Procedures

Another efficient one-pot method involves the reaction of substituted 2-halogen benzoic acids with substituted 2-sulfydryl triazole heterocycles. patsnap.com This process proceeds via a C-S coupling and condensation amidation sequence in a solvent without the need for a metal catalyst, offering a convenient route to triazole-fused benzothiazinone systems. patsnap.com Furthermore, microwave-assisted one-pot synthesis has been effectively employed, starting from substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines. researchgate.net This method, which proceeds through a Smiles rearrangement, provides high yields of the desired products in significantly reduced reaction times. researchgate.net

Parallel Solution-Phase Synthesis Techniques

To explore the structure-activity relationships (SAR) of benzothiazinone derivatives, parallel solution-phase synthesis has been developed to rapidly generate libraries of compounds. acs.org This technique is particularly effective for creating diverse analogues by systematically varying substituents at multiple positions on the scaffold.

A key example starts with the commercially available material 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). researchgate.netacs.org This starting material allows for the introduction of four points of diversity, enabling the generation of a wide array of 4H-benzo nih.govtandfonline.comthiazin-3-one derivatives. acs.org The synthetic route involves sequential nucleophilic aromatic substitution reactions, followed by reduction of the nitro groups, and subsequent cyclization to form the benzothiazinone core. This parallel synthesis approach is amenable to automation and is suitable for producing compound libraries for high-throughput screening. acs.org

Derivatization Strategies for 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- and its Analogues

The 2H-1,4-benzothiazin-3(4H)-one scaffold serves as a versatile template for further chemical modification. Derivatization is crucial for optimizing the pharmacological profile of these compounds, and various strategies have been employed to introduce a wide range of functional groups and structural motifs.

1,3-Dipolar Cycloaddition Reactions for Novel Analogues (e.g., with azides and alkynes)

The 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for synthesizing novel benzothiazinone analogues. nih.govnih.gov This reaction involves the coupling of an azide-functionalized molecule with an alkyne-functionalized molecule to form a stable 1,2,3-triazole ring. wikipedia.org This strategy has been used to create libraries of benzothiazinone-triazole hybrids. nih.gov

In a typical procedure, a benzothiazinone intermediate bearing either an azide (B81097) or an alkyne functional group is reacted with a corresponding reaction partner. nih.gov For example, an alkyne-containing benzothiazinone can be reacted with various substituted azides in the presence of a copper(I) catalyst, often generated in situ from copper sulfate (B86663) and a reducing agent like sodium ascorbate, to yield a diverse series of triazole-containing final products. nih.gov This method is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov The resulting triazole ring acts as a rigid linker and can participate in significant molecular interactions, making this a valuable strategy for drug design. nih.govjapsonline.com

N-Substitution Reactions, Including N-Glycosylation

The nitrogen atom at the 4-position of the benzothiazinone ring is a common site for derivatization through N-substitution reactions. N-alkylation is a frequently employed modification to introduce various alkyl or arylalkyl groups, which can significantly influence the compound's lipophilicity and pharmacokinetic properties. tandfonline.com

Rapid and efficient N-alkylation can be achieved under microwave irradiation. tandfonline.com This method typically involves reacting the parent 2H-1,4-benzothiazin-3(4H)-one with an alkyl halide in the presence of a base, such as powdered sodium hydroxide, and a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA), often on a solid support like silica (B1680970) gel. tandfonline.com This approach dramatically reduces reaction times compared to conventional heating methods. tandfonline.com Other conditions for N-alkylation include using a base like potassium carbonate in a solvent such as boiling toluene. researchgate.net These reactions provide a straightforward route to a variety of N-substituted analogues. researchgate.nettandfonline.com

| Entry | Alkyl Halide | Product | Reaction Time (min) | Yield (%) |

| 1 | CH₃I | N-methyl-2H-1,4-benzothiazin-3(4H)-one | 8 | 85 |

| 2 | C₆H₅CH₂Br | N-benzyl-2H-1,4-benzothiazin-3(4H)-one | 10 | 90 |

This interactive data table showcases examples of N-alkylation of 2H-1,4-benzothiazin-3(4H)-one under microwave irradiation, based on data from scientific literature. tandfonline.com

Oxidative Transformations to Sulfone Derivatives (e.g., 1,1-Dioxide)

Oxidation of the sulfur atom in the thiazine (B8601807) ring to the corresponding sulfone (1,1-dioxide) is another important derivatization strategy. This transformation alters the geometry and electronic properties of the heterocyclic ring, which can lead to changes in biological activity. The resulting sulfone group can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. acs.org

A convenient and efficient reagent for this oxidation is urea-hydrogen peroxide (UHP). researchgate.netacs.org This solid, stable, and inexpensive oxidant is effective for converting the sulfide (B99878) to a sulfone, particularly in substrates containing electron-withdrawing groups. acs.org The parallel solution-phase synthesis approach starting from DFDNB can be readily adapted to include this oxidation step, allowing for the generation of libraries of 1,1-dioxo-1,4-dihydro-2H-1λ⁶-benzo nih.govtandfonline.comthiazin-3-one derivatives. acs.org While effective, care must be taken during oxidation reactions, as unintended side products, such as ring-contracted benzisothiazolinone 1-oxides, can sometimes form. researchgate.net

Introduction of Diverse Substituents on the Benzene (B151609) and Thiazine Rings

Extensive research has focused on introducing a wide variety of substituents onto both the benzene and thiazine rings of the benzothiazinone scaffold to conduct detailed structure-activity relationship (SAR) studies. nih.gov

Benzene Ring Substitution: Synthetic routes starting from pre-functionalized materials like 1,5-difluoro-2,4-dinitrobenzene allow for the incorporation of substituents on the aromatic ring from the outset. acs.org Another common strategy is to introduce a reactive handle onto the benzene ring of a pre-formed benzothiazinone. For example, a chloroacetyl group can be introduced at the 6-position, which can then undergo nucleophilic substitution with various nucleophiles to attach more complex moieties, such as thiadiazole rings. mdpi.com Targeted substitution at the C-6 position has also been shown to be a viable strategy for modulating the metabolic profile of benzothiazinone-based compounds. nih.gov

Formation of Schiff and Mannich Bases

The formation of Schiff and Mannich bases from 2H-1,4-benzothiazin-3(4H)-one scaffolds represents a key synthetic transformation for the development of new derivatives with potential biological applications. These reactions typically involve the condensation of an amino-substituted benzothiazinone with aldehydes or ketones for Schiff bases, and a further reaction with an active hydrogen compound in the case of Mannich bases.

Schiff Base Formation

The synthesis of Schiff bases, or azomethines, from 1,4-benzothiazine derivatives has been reported through the condensation of an amino group on the benzothiazine ring system with various aldehydes. For instance, Schiff bases have been synthesized from 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one by reacting it with different aromatic aldehydes. cbijournal.com This reaction highlights a common strategy where an amino-functionalized benzothiazinone is the key starting material.

In a typical procedure, the amino-benzothiazinone derivative is dissolved in a suitable solvent, such as absolute ethanol, and treated with a substituted aromatic aldehyde in the presence of a catalytic amount of a weak base like piperidine (B6355638). jocpr.com The reaction mixture is then refluxed for several hours to facilitate the condensation and formation of the C=N double bond characteristic of a Schiff base. jocpr.comresearchgate.net

The general reaction scheme for the formation of a Schiff base from an amino-substituted 1,4-benzothiazinone is depicted below:

R-NH₂ + R'-CHO → R-N=CH-R' + H₂O

Where R represents the 2H-1,4-benzothiazin-3(4H)-one moiety and R'-CHO is a substituted aldehyde.

Detailed research has led to the synthesis of various Schiff bases from heterocyclic compounds, including those derived from 2-aminobenzothiazole, a related heterocyclic system. jocpr.com These studies provide a foundational methodology that can be applied to 7-fluoro-2H-1,4-benzothiazin-3(4H)-one, assuming an amino group is present on the molecule.

Mannich Base Formation

Mannich reactions are three-component condensation reactions involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. oarjbp.com In the context of 1,4-benzothiazine derivatives, Mannich bases can be synthesized from Schiff bases derived from these heterocyclic systems. researchgate.net

The synthesis of Mannich bases from a 1,4-benzothiazine scaffold has been achieved by treating a Schiff base of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one with formaldehyde and a secondary amine. cbijournal.com This aminomethylation reaction introduces an aminoalkyl group into the molecule. nih.gov

The general scheme for the formation of a Mannich base from a suitable 1,4-benzothiazine precursor is as follows:

Substrate-H + CH₂O + R₂NH → Substrate-CH₂NR₂ + H₂O

Where Substrate-H is a 1,4-benzothiazine derivative with an active hydrogen.

The reaction conditions for the synthesis of Mannich bases typically involve stirring the Schiff base, formaldehyde, and a secondary amine in a suitable solvent at room temperature. nih.govrsc.org The resulting Mannich base often precipitates from the reaction mixture and can be purified by recrystallization. researchgate.net

The following table summarizes the key reactants and conditions for the formation of Schiff and Mannich bases from 1,4-benzothiazine analogues.

| Product Type | Starting Material | Reagents | Solvent | Conditions |

| Schiff Base | 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | Substituted aromatic aldehydes, piperidine | Absolute Ethanol | Reflux |

| Mannich Base | Schiff base of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | Formaldehyde, secondary amines | Ethanol | Room Temperature |

Reaction Mechanisms and Chemical Transformations of 2h 1,4 Benzothiazin 3 4h One, 7 Fluoro

Nucleophilic Substitution Pathways on the Benzothiazine Core

The core structure of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro-, possesses reactive sites amenable to nucleophilic attack, primarily at the nitrogen atom of the thiazine (B8601807) ring. The lone pair of electrons on the nitrogen atom allows for its participation in nucleophilic substitution reactions, most notably alkylation and acylation.

N-Alkylation and N-Acylation: The nitrogen atom at the 4-position can be readily alkylated or acylated under appropriate conditions. These reactions typically proceed via the deprotonation of the N-H group by a base to form a more nucleophilic amide anion, which then attacks an alkyl halide or an acyl chloride. The general mechanism involves the formation of a new N-C bond, leading to N-substituted derivatives. Phase transfer catalysis has been employed for the N-alkylation of similar 2H-1,4-benzothiazin-3-one systems. researchgate.net

The synthesis of the benzothiazine ring itself often involves a key intramolecular nucleophilic substitution. A common synthetic route involves the reaction of a 2-aminothiophenol (B119425) derivative with an α-haloacetyl halide. In the context of the 7-fluoro analogue, this would involve 2-amino-5-fluorothiophenol. The initial step is the acylation of the amino group, followed by an intramolecular nucleophilic attack of the thiolate anion on the carbon bearing the halogen, leading to the cyclization and formation of the thiazine ring. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base | 4-Alkyl-7-fluoro-2H-1,4-benzothiazin-3(4H)-one | researchgate.net |

| N-Acylation | Acyl chloride, Base | 4-Acyl-7-fluoro-2H-1,4-benzothiazin-3(4H)-one | researchgate.net |

| Cyclization (Synthesis) | 2-Amino-5-fluorothiophenol, α-haloacetyl halide | 7-Fluoro-2H-1,4-benzothiazin-3(4H)-one | nih.gov |

Electrophilic Aromatic Substitution Dynamics on the Fluorinated Benzene (B151609) Ring

The fluorinated benzene ring of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-, is subject to electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the substituents on the ring: the fluorine atom, the sulfur atom, and the nitrogen-containing moiety.

Fluorine is an ortho-, para-directing deactivator due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. The sulfur atom, being part of the thiazine ring, can also influence the electron density of the benzene ring. However, the most significant directing influence often comes from the nitrogen atom at the 4-position. The lone pair of electrons on the nitrogen can be delocalized into the benzene ring, acting as a powerful activating and ortho-, para-directing group.

In a similar heterocyclic system, the fluorination of benzo nih.govresearchgate.netbeilstein-journals.orgtriazin-7-ones with Selectfluor® was found to be highly regioselective. nih.gov The substitution occurred at the position activated by the enamine-like nitrogen, overriding the deactivating effects of other substituents. nih.gov By analogy, for 7-fluoro-2H-1,4-benzothiazin-3(4H)-one, electrophilic attack is predicted to occur preferentially at the C-5 or C-8 positions, which are ortho and para to the activating nitrogen atom. The fluorine at C-7 would further influence this regioselectivity, likely favoring substitution at the C-5 and C-8 positions.

Reduction Mechanisms of the Thiazine Ring Moiety

The thiazine ring of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro-, contains a reducible carbonyl group at the 3-position. This amide carbonyl can be reduced using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of the amide functionality would lead to the corresponding 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine. The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium intermediate, which is then further reduced to the amine.

Less powerful reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not capable of reducing amides but can reduce ketones and aldehydes. Therefore, NaBH₄ would not be expected to reduce the carbonyl group in the thiazine ring under standard conditions.

Condensation Reaction Characteristics

The methylene (B1212753) group at the 2-position of the thiazine ring is activated by the adjacent carbonyl group, making it susceptible to condensation reactions, particularly the Knoevenagel condensation. researchgate.netresearchgate.netmdpi.comnih.gov This reaction involves the condensation of the active methylene compound with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine, to form a new carbon-carbon double bond.

In the case of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro-, reaction with various aromatic aldehydes would lead to the formation of 2-(arylmethylene)-7-fluoro-2H-1,4-benzothiazin-3(4H)-ones. The mechanism involves the deprotonation of the C-2 methylene group by the base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated product.

| Aldehyde | Catalyst | Product | Reference |

| Benzaldehyde | Piperidine | 2-(Phenylmethylene)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one | researchgate.net |

| 4-Chlorobenzaldehyde | Piperidine | 2-((4-Chlorophenyl)methylene)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one | researchgate.net |

| 4-Methoxybenzaldehyde | Piperidine | 2-((4-Methoxyphenyl)methylene)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one | researchgate.net |

Regioselectivity in Chemical Reactions involving 1,4-Benzothiazines

Regioselectivity is a critical aspect of the chemical transformations of 1,4-benzothiazines. As discussed in the preceding sections, the inherent structural and electronic features of the 7-fluoro-2H-1,4-benzothiazin-3(4H)-one molecule dictate the preferred positions of attack for both nucleophiles and electrophiles.

In electrophilic aromatic substitution, the regioselectivity is primarily controlled by the activating effect of the nitrogen atom, directing incoming electrophiles to the C-5 and C-8 positions. The fluorine atom at C-7 further modulates this preference.

Nucleophilic substitution reactions are highly regioselective for the nitrogen atom at the 4-position, allowing for the synthesis of a variety of N-substituted derivatives.

Condensation reactions, such as the Knoevenagel condensation, exhibit high regioselectivity for the active methylene group at the C-2 position, a consequence of the activating effect of the adjacent carbonyl group.

The synthesis of the 1,4-benzothiazine ring itself can be highly regioselective. For instance, the reaction of 2-aminothiophenols with α-cyano α-alkoxy carbonyl epoxides proceeds with the initial attack of the more nucleophilic sulfur atom on the epoxide, leading to a specific regioisomer of the final benzothiazine product. acgpubs.org

Mechanistic Insights into Cycloaddition Reactions

The 1,4-benzothiazine ring system can participate in cycloaddition reactions, providing a route to more complex fused heterocyclic structures. One notable example is the hetero-Diels-Alder reaction. researchgate.netwikipedia.org In this type of reaction, a transiently formed o-iminothioquinone, which can be generated from a suitable precursor, acts as an electron-poor diene. This diene can then react with an electron-rich alkene (dienophile) in a [4+2] cycloaddition to form a new six-membered ring.

The mechanism of the hetero-Diels-Alder reaction is concerted and pericyclic, involving the simultaneous formation of two new sigma bonds. The regiochemistry of the cycloaddition is controlled by the electronic properties of the diene and dienophile. In the case of an o-iminothioquinone diene, the reaction with an electron-rich alkene leads to the formation of a benzo[b] researchgate.netbeilstein-journals.orgthiazine cycloadduct with complete regiocontrol. researchgate.net

Structural Elucidation and Spectroscopic Characterization of 2h 1,4 Benzothiazin 3 4h One, 7 Fluoro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2H-1,4-benzothiazin-3(4H)-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular framework.

In the ¹H NMR spectrum of 2H-1,4-benzothiazin-3(4H)-one derivatives, the methylene (B1212753) protons of the thiazine (B8601807) ring (S-CH₂) typically appear as a singlet at approximately 3.56 ppm. mdpi.com The aromatic protons exhibit characteristic multiplets in the downfield region (around 7.0-8.0 ppm), with their splitting patterns and coupling constants being dependent on the substitution pattern of the benzene (B151609) ring. The presence of a fluorine atom at the 7-position in 7-fluoro-2H-1,4-benzothiazin-3(4H)-one is expected to introduce additional complexity through ¹H-¹⁹F coupling, further splitting the signals of adjacent aromatic protons. The N-H proton of the amide group is typically observed as a broad singlet at a chemical shift greater than 10 ppm, such as 10.76 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the lactam ring is characteristically found in the highly deshielded region of the spectrum, often around 165 ppm. mdpi.com The methylene carbon (S-CH₂) signal usually appears at approximately 29 ppm. mdpi.com The aromatic carbons resonate in the 115-140 ppm range. For 7-fluoro-2H-1,4-benzothiazin-3(4H)-one, the carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond ¹³C-¹⁹F coupling constant, which is a key diagnostic feature. The signals of the adjacent carbon atoms (C-6 and C-8) will also be influenced, showing smaller two- and three-bond coupling constants.

| Assignment | ¹H Chemical Shift (δ, ppm) - Representative Data | ¹³C Chemical Shift (δ, ppm) - Representative Data mdpi.com | Expected Influence of 7-Fluoro Substitution |

|---|---|---|---|

| S-CH₂ | ~3.56 (s) | ~28.9 | Minimal |

| Aromatic-H | ~7.0 - 7.8 (m) | - | Splitting of H-6 and H-8 signals due to coupling with ¹⁹F |

| N-H | >10.0 (br s) | - | Minimal |

| Aromatic-C | - | ~116 - 138 | C-F coupling observed for C-7, C-6, C-5, and C-8a |

| C=O | - | ~165.3 | Minimal |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro-, the IR spectrum is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam), which typically appears in the range of 1660-1690 cm⁻¹. mdpi.com Another important absorption is the N-H stretching vibration, which is observed as a sharp peak around 3200-3250 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below this value. The C-N and C-S stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. The presence of the C-F bond in the 7-fluoro derivative is expected to produce a strong absorption band in the 1000-1250 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) mdpi.com |

|---|---|---|

| N-H | Stretching | 3200 - 3250 |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2900 - 3000 |

| C=O (Amide) | Stretching | 1660 - 1690 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structural components of a molecule through its fragmentation pattern. For 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₈H₆FNOS).

The electron ionization (EI) mass spectrum of related 2H-1,4-benzothiazin-3(4H)-one derivatives typically shows a prominent molecular ion peak (M⁺). researchgate.net The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, and cleavage of the thiazine ring. The presence of the fluorine atom would be evident in the mass-to-charge ratios of the fragment ions containing the aromatic ring. For instance, a characteristic fragmentation might involve the cleavage of the C-S and C-N bonds of the heterocyclic ring, leading to a fluorinated benzenoid fragment.

| Ion | m/z (for 7-fluoro derivative) | Description |

|---|---|---|

| [M]⁺ | 183.02 | Molecular Ion |

| [M - CO]⁺ | 155.02 | Loss of carbon monoxide |

| [M - CH₂CO]⁺ | 141.01 | Loss of ketene (B1206846) from the heterocyclic ring |

| [C₇H₅FN]⁺ | 122.04 | Fragment corresponding to the fluorinated benzonitrile (B105546) moiety after ring cleavage |

X-ray Crystallography for Solid-State Structure Determination

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- (C₈H₆FNOS), the theoretically calculated elemental composition would be compared with the experimentally determined values. A close agreement between the theoretical and experimental percentages for carbon, hydrogen, nitrogen, and sulfur serves as a crucial verification of the compound's purity and empirical formula.

| Element | Symbol | Theoretical Percentage |

|---|---|---|

| Carbon | C | 52.45% |

| Hydrogen | H | 3.30% |

| Fluorine | F | 10.37% |

| Nitrogen | N | 7.65% |

| Oxygen | O | 8.73% |

| Sulfur | S | 17.50% |

Computational and Theoretical Investigations of 2h 1,4 Benzothiazin 3 4h One, 7 Fluoro

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and predicting the reactivity of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-. These calculations provide insights into the molecule's frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's ability to donate and accept electrons, respectively. For 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-, the energy of the HOMO is indicative of its electron-donating capabilities, suggesting potential interactions with electron-deficient biological targets. Conversely, the LUMO energy reflects its electron-accepting nature. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-, the MEP map would likely reveal electronegative regions around the oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack and capable of forming hydrogen bonds. The nitrogen and sulfur atoms also contribute to the electronic landscape of the molecule.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are essential for predicting how the molecule will behave in a chemical reaction.

Table 1: Predicted Quantum Chemical Parameters for 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| EHOMO | -6.5 eV | Electron donating ability |

| ELUMO | -1.8 eV | Electron accepting ability |

| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.15 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | 3.66 | Electrophilic nature |

Note: The values in this table are hypothetical and serve as an illustrative example of the data obtained from quantum chemical calculations.

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction

Molecular modeling and docking studies are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or enzyme. For 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-, these studies can identify potential therapeutic targets and elucidate the molecular basis of its activity.

Docking simulations involve placing the 3D structure of the ligand into the binding site of a target protein and evaluating the goodness of fit using a scoring function. The results can predict the preferred binding pose and the strength of the interaction. Benzothiazine derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like acetylcholinesterase and as anticancer agents targeting receptors such as VEGFR2. nih.gov

In a hypothetical docking study of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- with a protein kinase, the benzothiazine core would likely form key interactions within the active site. The 7-fluoro substituent could engage in specific interactions, such as hydrogen bonding or halogen bonding, with amino acid residues in the binding pocket. The carbonyl group at the 3-position and the NH group at the 4-position are also potential hydrogen bond donors and acceptors, respectively. These interactions are crucial for the stable binding of the ligand to its target.

Table 2: Potential Molecular Interactions of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- in a Hypothetical Protein Binding Site

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Benzothiazine Ring System | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| 7-Fluoro Group | Halogen Bond / Hydrogen Bond | Serine, Threonine, Asparagine |

| Carbonyl Group (C=O) | Hydrogen Bond | Lysine, Arginine |

| Amine Group (N-H) | Hydrogen Bond | Aspartate, Glutamate |

Analysis of Conformational Preferences and Energetics

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- aims to identify its stable conformers and the energy barriers between them. The central six-membered thiazine (B8601807) ring is not planar and can adopt various conformations. nih.gov

The conformation of the thiazine ring can be described by puckering parameters, such as the total puckering amplitude (Q) and the puckering angles (θ and φ). nih.gov These parameters define the extent and nature of the ring's deviation from planarity. For a related compound, 2-benzoyl-2H-1,4-benzothiazin-3(4H)-one, the heterocyclic six-membered ring was found to be non-planar. nih.gov It is expected that the thiazine ring in 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- also adopts a non-planar conformation, likely a distorted boat or twist-boat conformation, to alleviate steric strain.

Table 3: Hypothetical Conformational Parameters for the Thiazine Ring of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

| Puckering Parameter | Hypothetical Value | Description |

| Q (Total Puckering Amplitude) | 0.5 Å | Degree of non-planarity |

| θ | 60° | Defines the type of pucker |

| φ | 25° | Defines the phase of the pucker |

| Relative Energy (Conformer 1) | 0.0 kcal/mol | Most stable conformer |

| Relative Energy (Conformer 2) | 1.5 kcal/mol | Higher energy conformer |

Note: The values in this table are illustrative and based on data for similar structures.

In Vitro Biological Activities and Mechanistic Insights of 2h 1,4 Benzothiazin 3 4h One, 7 Fluoro and Its Analogues

Antimicrobial Activity Studies

The antimicrobial potential of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- and its structural analogues has been a subject of scientific investigation, revealing a spectrum of activity against various microbial species. nih.govontosight.ai These compounds belong to the broader class of 1,4-benzothiazine derivatives, which are recognized for a wide range of biological applications. nih.gov

A series of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues have been synthesized and evaluated for their in vitro inhibitory activity against a panel of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Within these series, specific analogues were identified as showing promising and interesting antimicrobial activity. nih.govresearchgate.net

In a study focused on these compounds, the key chemical intermediates, chloro-substituted-2-amino-5-fluorobenzenethiols, demonstrated remarkable antibacterial effects, particularly against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL. nih.govresearchgate.net

Another study on different analogues, specifically 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives, also reported antibacterial activities. For instance, one such compound showed excellent efficacy against Pseudomonas aeruginosa (PA ATCC) and Acinetobacter (Acin ESBL) with a MIC value of 31.2 µg/ml. nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazine Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Chloro-substituted-2-amino-5-fluorobenzenethiol (Intermediate) | Gram-positive strains | 2 - 8 | nih.gov, researchgate.net |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one analogue (8a) | Pseudomonas aeruginosa ATCC | 31.2 | nih.gov |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one analogue (8a) | Acinetobacter ESBL | 31.2 | nih.gov |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one analogue (1) | Acinetobacter BLSE | 31.25 | nih.gov |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one analogue (1) | Acinetobacter ATCC | 62.5 | nih.gov |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one analogue (1) | Escherichia coli BLSE | 250 | nih.gov |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one analogue (1) | Staphylococcus aureus MLSB | 250 | nih.gov |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one analogue (1) | Klebsiella pneumonia BLSE | 250 | nih.gov |

The antifungal potential of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues has also been assessed. nih.govresearchgate.net Studies have shown that these compounds, along with their intermediates, possess inhibitory activity against selected fungal species. nih.govresearchgate.net The intermediates, in particular, exhibited significant antifungal effects with MIC values between 2 and 8 µg/mL. nih.govresearchgate.net

Furthermore, other research into fluconazole (B54011) analogues where a triazole moiety was replaced with a 2H-1,4-benzothiazin-3(4H)-one structure resulted in compounds that were potent inhibitors of Candida strains. nih.gov A separate study on structurally related 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, including a 7-fluoro variant, also demonstrated good antifungal activity, completely inhibiting the mycelial growth of several phytopathogenic fungi at a concentration of 200 mg L⁻¹. nih.gov

Table 2: Antifungal Activity of Benzothiazine Analogues and Related Compounds

| Compound/Analogue | Fungal Species/Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Chloro-substituted-2-amino-5-fluorobenzenethiol (Intermediate) | Selected fungi panel | MIC | 2 - 8 µg/mL | nih.gov, researchgate.net |

| Fluconazole analogue with 2H-1,4-benzothiazin-3(4H)-one moiety | Candida strains | Inhibition | Potent | nih.gov |

| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (Related Compound) | 7 agricultural fungi | Mycelial Growth Inhibition | Complete | nih.gov |

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the cell, contributing significantly to multidrug resistance (MDR). nih.govresearchgate.net The development of efflux pump inhibitors (EPIs) is a promising strategy to counteract this resistance mechanism, as they can restore the efficacy of antibiotics that are substrates for these pumps. nih.govnih.gov While the broader class of phenothiazines has been studied for efflux pump inhibition, specific research detailing the activity of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- as an efflux pump inhibitor is not extensively documented in the available literature. researchgate.net Investigation into this mechanism for the title compound and its analogues remains a potential area for future research to determine if their antimicrobial activity is related to the inhibition of bacterial efflux systems.

The bacterial cell wall is a critical structure for microbial survival and a common target for antibiotics. However, based on the reviewed scientific literature, there are no specific studies that investigate or confirm that the mechanism of action for 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- or its analogues involves the interference with bacterial cell wall synthesis.

Disruption of essential metabolic pathways is another established mechanism for antimicrobial agents. For 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- and its related compounds, the specific metabolic processes within bacteria that they may disrupt have not been elucidated in the referenced studies. This area requires further investigation to understand the complete mechanistic profile of these compounds.

The combination of compounds with established antibiotics to achieve a synergistic effect is a key strategy to combat resistant bacteria. Studies on related compounds like phenothiazines have shown that they can produce additive or synergistic interactions when combined with substrates of MDR efflux pumps. researchgate.net This suggests a potential, though not yet demonstrated, role for 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- and its analogues as synergistic agents. Exploring the ability of these benzothiazine derivatives to enhance the activity of existing antibiotics could be a valuable direction for future antimicrobial research.

In Vitro Anticancer Potentials and Cytotoxic Effects on Specific Cell Lines

Analogues of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one have demonstrated significant cytotoxic potential against various human cancer cell lines in vitro. The introduction of a fluorine atom into the benzothiazole (B30560) structure is a key strategy in the development of potent anticancer agents. researchgate.net

Fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to the target compound, have shown potent and selective cytotoxicity. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a potent broad-spectrum agent. researchgate.net Studies on various fluorinated analogues revealed high potency, with GI50 values less than 1 nM in sensitive human breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-468 (estrogen receptor-negative). However, these compounds were largely inactive (GI50 > 10 μM) against prostate cancer (PC 3) and colon cancer (HCT 116) cell lines, indicating a degree of selectivity. researchgate.net

Another related scaffold, 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] researchgate.netalkalisci.comthiazin-4-one (DPBT), has shown a significant decrease in the proliferation of human colon adenocarcinoma cell lines HT-29 and LS180 at concentrations between 10–100 µM. Notably, DPBT was not toxic to normal human colon epithelial cells (CCD 841 CoTr) or human skin fibroblasts (HSF) at concentrations that were effective against cancer cells. The anti-proliferative mechanism in LS180 cells was attributed to cell cycle arrest in the G1 phase. nih.gov

Furthermore, a series of 1,3,4-oxadiazoles derived from 2-hydroxy benzothiazole exhibited variable cytotoxic effects against the MCF-7 breast cancer cell line. ekb.eg The most potent compound, 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol, showed an IC50 value of 1.8 ± 0.02 µM/mL, which is comparable to the standard drug Doxorubicin (IC50 1.2 ± 0.005 µM/mL). ekb.eg These findings underscore the potential of the benzothiazine core in designing novel cytotoxic agents.

Table 1: In Vitro Cytotoxicity of Benzothiazine Analogues against Human Cancer Cell Lines

| Compound Class | Cell Line | Activity | Value |

|---|---|---|---|

| Fluorinated 2-(4-aminophenyl)benzothiazoles | MCF-7 (Breast) | GI50 | < 1 nM |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | MDA 468 (Breast) | GI50 | < 1 nM |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | PC 3 (Prostate) | GI50 | > 10 µM |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | HCT 116 (Colon) | GI50 | > 10 µM |

| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] researchgate.netalkalisci.comthiazin-4-one | HT-29 & LS180 (Colon) | Proliferation Decrease | 10-100 µM |

| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 (Breast) | IC50 | 1.8 ± 0.02 µM/mL |

Enzyme Inhibition Studies (e.g., Bacterial Enzymes)

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been investigated as inhibitors of various enzymes. A series of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues were synthesized and evaluated for their in vitro inhibitory activity against a panel of Gram-positive and Gram-negative bacteria and selected fungi. nih.govresearchgate.net This antimicrobial activity suggests the potential inhibition of essential bacterial or fungal enzymes. Specifically, compounds designated as 4j and 4l from this series showed promising antimicrobial activity. nih.govresearchgate.net

Beyond antimicrobial targets, benzothiazinone derivatives have shown potent inhibition of enzymes relevant to neurological disorders. A series of 2H-1,4-benzothiazin-3(4H)-ones were evaluated as in vitro inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters. The results indicated that these compounds inhibit both isoforms but are particularly potent as MAO-B inhibitors, with the most active compounds exhibiting IC50 values in the low nanomolar range (e.g., 0.0027 µM). nih.gov

In another study, thiadiazole hybrid compounds with a benzothiazine scaffold were developed as acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease. Two compounds, 3i and 3j, displayed significant inhibitory activity against AChE with IC50 values of 0.027 µM and 0.025 µM, respectively, comparable to the reference drug donepezil (B133215) (IC50 = 0.021 µM). mdpi.com

Table 2: Enzyme Inhibition by 2H-1,4-Benzothiazin-3(4H)-one Analogues

| Compound Class/Analogue | Target Enzyme | Inhibition (IC50) |

|---|---|---|

| 2H-1,4-benzothiazin-3(4H)-one derivatives | MAO-B | 0.0027 µM (most potent) |

| 2H-1,4-benzothiazin-3(4H)-one derivatives | MAO-A | 0.714 µM (most potent) |

| Thiadiazole-benzothiazine hybrid (3i) | Acetylcholinesterase (AChE) | 0.027 µM |

| Thiadiazole-benzothiazine hybrid (3j) | Acetylcholinesterase (AChE) | 0.025 µM |

Receptor Binding and Signaling Pathway Modulation (e.g., G-Protein Coupled Receptors)

The 1,4-benzothiazine scaffold has been shown to interact with important central nervous system receptors. The anticonvulsant activity of some 1,4-benzothiazine-3-one derivatives has been mechanistically linked to their interaction with GABA-Aergic receptors. nih.gov Molecular dynamics simulations have been employed to understand the binding and orientation of these compounds in the active site of the GABA-A receptor, a ligand-gated ion channel, rather than a G-protein coupled receptor (GPCR). One study identified compound 4h (4-(4-bromo-benzyl)-4H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one) as having promising activity, with computational results confirming its interaction with the GABA-A receptor. researchgate.netnih.gov

While direct modulation of GPCRs by 7-fluoro-2H-1,4-benzothiazin-3(4H)-one is not extensively documented, structurally related benzothiadiazine dioxides have been identified as potent positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a key player in synaptic plasticity. nih.gov This indicates the capability of the broader benzothiazine-related structures to modulate the function of critical neurotransmitter receptors.

Anticonvulsant Activity in In Vitro Models

While many anticonvulsant screenings are performed in vivo, the underlying mechanisms often involve direct interactions with molecular targets that can be studied in vitro. The anticonvulsant effects of 1,4-benzothiazine derivatives are often attributed to their ability to modulate ion channels or neurotransmitter receptors. nih.gov

Studies on novel 1,4-benzothiazine-3-one derivatives have demonstrated promising activity in chemically-induced seizure models. researchgate.netnih.gov The plausible mechanism for this activity is the modulation of GABA-Aergic receptors. researchgate.netnih.gov Computational docking and molecular dynamics simulations, which model the in vitro binding event, have been crucial in establishing this link. For example, compound 4h (4-(4-bromo-benzyl)-4H-benzo[b] researchgate.netnih.gov thiazin-3(4H)-one) was shown to bind effectively to the GABA-A receptor active site in silico, corroborating the in vivo experimental results. researchgate.netnih.gov

Similarly, a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones were synthesized and evaluated for anticonvulsant activity. Among these, 7-(hexyloxy)-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one was identified as a potentially useful and safe therapeutic compound. nih.gov Although the primary evaluation was in vivo, the structure-activity relationships derived from these studies provide a foundation for in vitro investigations into their specific molecular targets, such as voltage-gated sodium channels or GABA receptors.

Calcium Antagonistic and Calmodulin Antagonistic Activities in In Vitro Systems

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been explicitly synthesized and evaluated for their calcium and calmodulin antagonistic activities. alkalisci.comsigmaaldrich.comsigmaaldrich.com The ability to act as a calcium antagonist is a known pharmacological property of some benzo[b] researchgate.netnih.govthiazin-3(4H)-ones. researchgate.net This activity is significant as calcium channel blockers are used in the treatment of various cardiovascular disorders. The antagonism of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes, suggests that these compounds can interfere with calcium-dependent signaling pathways. These activities are typically assessed using in vitro assays that measure the compound's ability to inhibit calcium influx or to block calmodulin-dependent enzyme activation.

Research Tool Applications for Investigating Biological Mechanisms

The diverse biological activities of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one and its analogues make them valuable as research tools for investigating various biological mechanisms.

Neuroscience Research: Their potent and selective inhibition of enzymes like MAO-B and AChE allows them to be used as chemical probes to study the roles of these enzymes in neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govmdpi.com Similarly, their interaction with GABA-A and AMPA receptors makes them useful for dissecting the complexities of neurotransmission and synaptic plasticity. researchgate.netnih.gov

Cancer Biology: The selective cytotoxicity of certain fluorinated benzothiazoles against specific cancer cell lines makes them useful tools for studying the signaling pathways that are dysregulated in those cancers. researchgate.net They can be used to identify potential biomarkers for sensitivity and resistance to this class of compounds.

Microbiology: The antimicrobial properties of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues can be exploited to study essential pathways in bacteria and fungi, potentially leading to the identification of novel antibiotic targets. nih.govresearchgate.net

Cell Signaling: As calcium and calmodulin antagonists, these compounds can be used to investigate the role of calcium signaling in a multitude of cellular processes, including muscle contraction, cell proliferation, and apoptosis. alkalisci.comsigmaaldrich.com

Structure Activity Relationship Sar Studies of 2h 1,4 Benzothiazin 3 4h One, 7 Fluoro Derivatives

Influence of the Fluorine Atom at Position 7 on Biological Efficacy

The introduction of a fluorine atom at the 7-position of the 2H-1,4-benzothiazin-3(4H)-one ring has been investigated as a strategy to modulate antimicrobial activity. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.

A study focused on the design of new antimicrobial agents synthesized a series of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues and evaluated their in vitro inhibitory activity against various Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov The biological screening identified promising antimicrobial activity within this series. For instance, the parent compound, 7-fluoro-2H-1,4-benzothiazin-3(4H)-one, demonstrated notable activity, which served as a benchmark for evaluating further modifications. The presence of the 7-fluoro substituent was a key component in achieving this promising biological profile, suggesting that its electron-withdrawing nature favorably influences the molecule's ability to inhibit microbial growth. nih.gov

Impact of Additional Substituents on the Benzene (B151609) Ring (e.g., Halogens, Alkoxy Groups, Nitro Groups)

The biological activity of the 7-fluoro-benzothiazinone scaffold is further refined by the addition of other substituents to the benzene ring. The nature, position, and electronic properties of these groups can either enhance or diminish the compound's efficacy.

Nitro Groups: The impact of strongly electron-withdrawing groups is profoundly illustrated by the potent antitubercular benzothiazinones (BTZs). In leading compounds like BTZ043, a nitro group at the 8-position is considered critical for their mechanism of action, which involves the covalent inhibition of the enzyme DprE1. nih.govnih.gov Structure-activity relationship studies have shown that the presence of the nitro group, often in conjunction with a trifluoromethyl group at position 6, is essential for the high potency against Mycobacterium tuberculosis. nih.govresearchgate.net This underscores the importance of strong electron-withdrawing substituents on the benzene ring for specific biological targets.

The following table summarizes the influence of various benzene ring substituents on the antimicrobial activity of the 1,4-benzothiazinone scaffold.

| Substituent at C7 | Additional Substituent(s) | Target/Activity | Key Finding |

| Fluoro | None | Antimicrobial | Parent compound shows promising antimicrobial activity. nih.gov |

| Fluoro | Chloro | Antimicrobial | The combination of halogens modulates the antimicrobial spectrum. nih.gov |

| Trifluoromethyl (at C6) | Nitro (at C8) | Antitubercular | Combination is critical for potent activity against M. tuberculosis. nih.gov |

Role of Substitutions and Modifications on the Thiazine (B8601807) Ring (e.g., Alkyl Chains, Triazole Moieties, Sulfone Oxidation)

Modifications to the thiazine ring, particularly at the N-4 and C-2 positions, offer another avenue for optimizing the biological activity of 7-fluoro-benzothiazinones.

Substitutions at N-4: The nitrogen atom at position 4 is a common site for introducing various side chains to explore new interactions with biological targets. One study reported the synthesis of 1,2,3-triazolylmethyl moieties attached to the N-4 position of the 1,4-benzothiazin-3-one core. nih.gov These derivatives were synthesized via 1,3-dipolar cycloaddition reactions and evaluated for their antibacterial activities. The results showed that specific triazole derivatives possessed excellent activity against certain bacterial strains, indicating that bulky, nitrogen-rich heterocyclic moieties at this position can be highly beneficial. nih.gov

Substitutions at C-2: The C-2 position allows for the introduction of diverse functional groups that can significantly impact potency and pharmacological properties. For example, new 2H-1,4-benzothiazin-3(4H)-one derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the C-2 position were synthesized and tested for antihypertensive effects. nih.gov While these compounds were generally weak calcium channel blockers, some derivatives showed potent calmodulin antagonistic activity and significant antihypertensive effects. nih.gov This demonstrates that large, flexible side chains at C-2 can impart novel biological functions. In the context of antitubercular agents, modifications at the C-2 position are exploited to enhance drug-like properties without compromising the core inhibitory activity. researchgate.net

Modifications of the Sulfur Atom: The sulfur atom in the thiazine ring is also critical for activity. In the case of antitubercular benzothiazinones, oxidation of the sulfur atom to a sulfoxide or sulfone results in a significant loss of potency. researchgate.net This suggests that the sulfur atom, in its thioether state, is essential for the correct conformation or electronic profile required for interaction with the target enzyme.

The table below details the effects of various modifications on the thiazine ring.

| Modification Site | Substituent/Modification | Biological Activity | Outcome |

| N-4 | 1,2,3-Triazolylmethyl | Antibacterial | Certain derivatives showed excellent activity. nih.gov |

| C-2 | (4-phenyl-1-piperazinyl)alkyl | Antihypertensive | Introduction of potent calmodulin antagonistic activity. nih.gov |

| S-1 | Oxidation to Sulfone/Sulfoxide | Antitubercular | Significant loss of potency. researchgate.net |

Conformational Analysis and Stereochemical Effects on Biological Activity

Crystallographic studies of several halogenated non-nitro benzothiazinones reveal that the core benzothiazinone scaffold is virtually planar. nih.gov However, the thiazin-4-one moiety can adopt a slight boat-like conformation in some derivatives. Substituents attached to this core have their own preferred conformations, such as the low-energy chair conformation adopted by piperazine rings. nih.gov The spatial arrangement of these substituents relative to the core scaffold is critical for target engagement.

In the case of the antitubercular drug candidate BTZ043, co-crystallization with its target enzyme, DprE1, provided unambiguous evidence of a covalent adduct forming between the drug and a cysteine residue in the active site. nih.gov The crystal structure revealed that the benzothiazinone ring binds in front of the FAD isoalloxazine ring at an angle of approximately 45°. nih.gov This specific orientation is essential for the mechanism-based inhibition that explains the drug's exquisite potency. Molecular dynamics simulations further help in understanding the conformational changes and stability of benzothiazinone analogs within the DprE1 active site. plos.org

Pharmacophore Identification and Lead Compound Optimization Strategies

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the benzothiazinone class, this modeling is a key strategy for lead optimization. dovepress.com

Studies on benzothiazinone derivatives have led to the development of 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore models that identify crucial features for eliciting a biological response. nih.govresearchgate.net These models create contour maps that highlight regions where steric bulk, electrostatic interactions (positive or negative), hydrophobicity, and hydrogen bond donors or acceptors are favorable or unfavorable for activity. researchgate.net For example, a pharmacophore model for antitubercular benzothiazinones would include features representing the nitro group, the trifluoromethyl group, and the core heterocyclic system, which are known to be vital for activity. nih.gov

Emerging Research Directions and Future Perspectives for 2h 1,4 Benzothiazin 3 4h One, 7 Fluoro

Development of Next-Generation 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- Analogues for Specific Biological Targets

The development of next-generation analogues of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- is a key focus of ongoing research, aimed at enhancing potency and selectivity for specific biological targets. A primary area of investigation is its application as an antimicrobial agent. Studies have involved the synthesis of a series of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues, which were subsequently evaluated for their in vitro inhibitory activity against various Gram-positive and Gram-negative bacteria, as well as select fungal species. nih.govresearchgate.net

A significant target for the broader benzothiazinone (BTZ) class is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, which is crucial for the cell wall synthesis of Mycobacterium tuberculosis. researchgate.netresearchgate.netnih.gov This has made BTZs a highly promising class of anti-TB drug candidates. acs.orgnih.gov Structure-activity relationship (SAR) studies are instrumental in this development, helping to identify key structural features responsible for biological activity. researchgate.net For instance, research on various BTZ derivatives has identified that modifications at specific positions on the benzothiazinone ring can significantly impact their antimycobacterial potency and pharmacokinetic properties. nih.govnih.gov The goal is to design compounds with improved efficacy against drug-resistant strains of M. tuberculosis. researchgate.net Computational studies have suggested that fragments like the trifluoromethyl, nitro group, and piperazine with aliphatic hydrocarbons are likely pharmacophores for the antitubercular activity of benzothiazinones. researchgate.netnih.gov

The table below summarizes the antimicrobial activity of selected 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues and their intermediates.

| Compound ID | Target Organism | Activity (MIC in µg/mL) | Reference |

| 4j | Gram-positive bacteria, Fungi | Promising antimicrobial activity | nih.govresearchgate.net |

| 4l | Gram-positive bacteria, Fungi | Promising antimicrobial activity | nih.govresearchgate.net |

| 6a-6c | Gram-positive strains | 2 - 8 | nih.govresearchgate.net |

| 6a-6c | Fungi panel | 2 - 8 | nih.govresearchgate.net |

Advanced Synthetic Methodologies for Enhanced Green Chemistry and Sustainability

Recent advancements in synthetic chemistry have focused on developing more sustainable and environmentally friendly methods for producing 1,4-benzothiazine scaffolds. researchgate.net These "green chemistry" approaches aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. mdpi.com

Several innovative techniques have been applied to the synthesis of 1,4-benzothiazine derivatives:

Ultrasound-assisted synthesis: This method uses ultrasonic waves to accelerate chemical reactions, often leading to higher yields in shorter time frames. researchgate.netcbijournal.com

Microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often in solvent-free conditions. mdpi.commdpi.com

Biocatalysts: The use of enzymes, such as baker's yeast, provides an environmentally benign alternative to traditional chemical catalysts for oxidative cyclocondensation reactions. cbijournal.com

Sustainable Solvents and Catalysts: Research has explored the use of water, polyethylene glycol (PEG), and recyclable carbocatalysts like graphene oxide to create more sustainable synthetic protocols. researchgate.netmdpi.com

One-pot, multi-component reactions are also being developed, which improve efficiency by combining several synthetic steps into a single procedure, thereby reducing solvent usage and purification needs. mdpi.com For instance, a simple and economical method for generating 1,4-benzothiazinone derivatives from 2-aminothiophenol (B119425) has been reported using inexpensive solvents and standard bases like potassium hydroxide (B78521) in methanol. mdpi.com These advanced methodologies are crucial for the large-scale, cost-effective, and sustainable production of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- and its derivatives for further research and potential clinical application.

Integration of High-Throughput Screening and Computational Design in Drug Discovery Programs

The integration of computational design and high-throughput screening (HTS) has become a cornerstone of modern drug discovery, significantly accelerating the identification and optimization of lead compounds like 7-fluoro-2H-1,4-benzothiazin-3(4H)-one. researchgate.netnih.gov In silico techniques, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling, are extensively used to investigate benzothiazinone derivatives. researchgate.netnih.govnih.gov

These computational tools allow researchers to:

Predict the binding affinity of novel analogues to their biological targets, such as the DprE1 enzyme in M. tuberculosis. nih.govplos.org

Identify key structural features essential for biological activity, guiding the rational design of more potent and selective compounds. researchgate.net

Screen large virtual libraries of compounds to prioritize candidates for synthesis and biological testing. plos.org

For example, covalent docking and molecular dynamics simulations have been employed to identify potent benzothiazinone analogues as irreversible inhibitors of DprE1. nih.govplos.org These studies provide detailed insights into the ligand-protein interactions at an atomic level. The computational predictions are then validated through experimental assays. HTS is used to test the biological activity of the synthesized compounds against various targets in a rapid and efficient manner, such as using luminescence-based assays to determine in vitro activity against M. tuberculosis. nih.gov This synergistic approach of computational design and experimental validation streamlines the drug discovery process, reducing costs and time. researchgate.netnih.gov

The table below shows examples of computationally identified benzothiazinone analogs with promising binding energies against the DprE1 enzyme.

| Compound ID | Covalent Docking Score (kcal/mol) | Binding Energy (ΔGbinding kcal/mol) | Reference |

| PubChem-155-924-621 | -15.7 | -77.2 | nih.govplos.org |

| PubChem-127-032-794 | < -9.0 | -74.3 | nih.govplos.org |

| PubChem-155-923-972 | < -9.0 | -65.4 | nih.govplos.org |

| PBTZ169 (Reference) | Not specified | -49.8 | nih.govplos.org |

Exploration of Novel In Vitro Biological Activities Beyond Current Scope

While the primary focus for 7-fluoro-2H-1,4-benzothiazin-3(4H)-one has been its antimicrobial properties, the broader 1,4-benzothiazine scaffold is known to exhibit a wide spectrum of biological activities. nih.govcbijournal.comnih.gov This suggests that 7-fluoro- analogues could be explored for novel therapeutic applications beyond their use as anti-infective agents.

Reported activities for various 1,4-benzothiazine derivatives include:

Antihypertensive and Calcium Antagonistic Effects: Certain 2H-1,4-benzothiazin-3(4H)-one derivatives have been synthesized and tested for their ability to block calcium channels and antagonize calmodulin, with some showing potent antihypertensive effects. nih.gov

Anticonvulsant Activity: Novel 1,4-benzothiazine-3-one derivatives have been designed and shown to have promising activity in chemically-induced seizure models in mice. researchgate.net

Enzyme Inhibition: Derivatives have been evaluated as inhibitors for enzymes like acetylcholinesterase, which is a target in Alzheimer's disease treatment. mdpi.com

Anti-inflammatory and Antitumor Activity: The benzothiazine core is associated with anti-inflammatory and antitumor properties, with some derivatives showing activity against cancer cell lines like HCT-116. cbijournal.com

Future research could involve screening 7-fluoro-2H-1,4-benzothiazin-3(4H)-one and its novel analogues against a diverse panel of biological targets to uncover new therapeutic potentials. This exploration could lead to the development of this chemical class for treating a range of conditions, from cardiovascular diseases to neurological disorders and cancer. cbijournal.comnih.govbeilstein-journals.org

Investigation of Resistance Mechanisms and Strategies to Overcome Them in Antimicrobial Research

As with any antimicrobial agent, the potential for microorganisms to develop resistance is a significant concern. For benzothiazinones targeting M. tuberculosis, the primary mechanism of action is the inhibition of the DprE1 enzyme. researchgate.netnih.gov Therefore, a likely mechanism of resistance would involve mutations in the gene encoding DprE1, which could alter the drug's binding site and reduce its efficacy. nih.govresearchgate.net

To address this challenge, several strategies are being investigated: